molecular formula C14H15FN6O2 B2365849 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320923-18-8

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2365849
CAS No.: 2320923-18-8
M. Wt: 318.312
InChI Key: SNHOPJYLJMANKO-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from appropriate diketones and hydrazines under acidic or basic conditions.

    Formation of the Pyrimidine Ring: Using a condensation reaction involving suitable amines and carbonyl compounds.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled with a piperazine derivative through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the fluoropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: Could be used in diagnostic assays or imaging.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Could be used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating their function.

    Interference with Metabolic Pathways: Disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylpyrazole-3-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 4-(2,5-Dimethylpyrazole-3-carbonyl)-1-(5-bromopyrimidin-2-yl)piperazin-2-one

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the pyrimidine ring can significantly alter the compound’s biological activity and chemical reactivity compared to its chloro or bromo analogs.
  • Enhanced Stability : Fluorine substitution often enhances the metabolic stability of the compound, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name

4-(2,5-dimethylpyrazole-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2/c1-9-5-11(19(2)18-9)13(23)20-3-4-21(12(22)8-20)14-16-6-10(15)7-17-14/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHOPJYLJMANKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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